molecular formula C6H4BrNS B8788651 4-Bromo-3-methylthiophene-2-carbonitrile CAS No. 266338-06-1

4-Bromo-3-methylthiophene-2-carbonitrile

Cat. No.: B8788651
CAS No.: 266338-06-1
M. Wt: 202.07 g/mol
InChI Key: MVIGORNHBUACNU-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthiophene-2-carbonitrile ( 266338-06-1) is a halogenated thiophene derivative of significant interest in advanced chemical synthesis, particularly in the development of active ingredients for crop protection. This compound serves as a crucial synthetic intermediate for constructing complex heterocyclic systems. Its primary research value lies in its application as a key building block for the synthesis of novel insecticides. Scientific studies have demonstrated its use in the development of a new family of functionalized 2,6-dihaloaryl 1,2,4-triazole insecticides, which exhibit selective activity against aphids, mites, and whiteflies, coupled with low mammalian toxicity . The bromine and nitrile functional groups on the thiophene ring make it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of new chemical space in agrochemical discovery. The molecular formula for this compound is C 6 H 4 BrNS, and it has a molecular weight of 202.07 g/mol . Handling and Usage Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

CAS No.

266338-06-1

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

4-bromo-3-methylthiophene-2-carbonitrile

InChI

InChI=1S/C6H4BrNS/c1-4-5(7)3-9-6(4)2-8/h3H,1H3

InChI Key

MVIGORNHBUACNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Positioning: In 4-Bromo-3-methylthiophene-2-carbonitrile, bromine at position 4 and methyl at position 3 create distinct electronic effects compared to analogs with bromine at position 5 (e.g., 5-Bromo-3-methylthiophene-2-carbonitrile). Bromine at position 4 may enhance electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions.

Physical Properties

  • Molecular Weight and Solubility : All methyl- and bromine-substituted thiophene carbonitriles share a molecular weight of ~202 g/mol (C₆H₄BrNS). Methyl groups generally improve lipid solubility, enhancing membrane permeability in drug design contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-3-methylthiophene-2-carbonitrile?

  • Methodology :

  • Step 1 : Start with 3-methylthiophene-2-carbonitrile. Introduce bromine selectively at the 4-position using electrophilic bromination (e.g., N-bromosuccinimide (NBS) under controlled conditions). Monitor reaction progress via TLC or HPLC .
  • Step 2 : Optimize regioselectivity by adjusting solvents (e.g., CCl₄ or DMF) and temperature (0–25°C). Use Lewis acids like FeCl₃ to enhance bromine activation .
  • Validation : Confirm purity via GC-MS (>98%) and structural integrity using ¹H/¹³C NMR (e.g., nitrile peak at ~110–120 ppm in ¹³C NMR) .

Q. How can the purity and stability of this compound be assessed?

  • Analytical Techniques :

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity assessment. Compare retention times with commercial standards .
  • Spectroscopy : FT-IR to detect the nitrile stretch (~2200–2260 cm⁻¹). NMR for methyl group confirmation (δ ~2.5 ppm in ¹H NMR) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition products .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • Store at 2–8°C in amber vials to prevent photodegradation. Use fume hoods and PPE (gloves, goggles) due to potential bromine toxicity .
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate) .

Advanced Research Questions

Q. How does the methyl group at the 3-position influence the reactivity of the thiophene ring in cross-coupling reactions?

  • Mechanistic Insight :

  • The methyl group acts as an electron-donating group, activating the thiophene ring for Suzuki-Miyaura couplings. However, steric hindrance may reduce reactivity at adjacent positions.
  • Experimental Design : Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Use DFT calculations to map electron density distribution .

Q. What strategies mitigate regiochemical conflicts during functionalization of the thiophene core?

  • Case Study :

  • Issue : Competing bromination at the 5-position due to nitrile’s meta-directing effect.
  • Solution : Employ directing groups (e.g., temporary sulfonation at the 5-position) to block undesired sites. Validate via X-ray crystallography .

Q. How can computational modeling predict the compound’s pharmacokinetic properties for drug discovery?

  • Approach :

  • Use QSAR models to estimate logP (lipophilicity) and metabolic stability. Dock the compound into target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • Validation : Compare in silico predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What contradictions exist in reported spectral data for brominated thiophene-carbonitriles?

  • Resolution Tactics :

  • NMR Discrepancies : Differences in solvent (CDCl₃ vs. DMSO-d₆) can shift methyl group signals. Re-run spectra under standardized conditions .
  • X-ray vs. DFT : Address bond-length mismatches by refining crystallographic data (e.g., disorder modeling in the thiophene ring) .

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